![molecular formula C27H28N2O3 B13558790 1-[(2S)-2-hydroxy-3-(naphthalen-2-yloxy)propyl]-4-(quinolin-3-yl)piperidin-4-ol](/img/structure/B13558790.png)
1-[(2S)-2-hydroxy-3-(naphthalen-2-yloxy)propyl]-4-(quinolin-3-yl)piperidin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2S)-2-hydroxy-3-(naphthalen-2-yloxy)propyl]-4-(quinolin-3-yl)piperidin-4-ol is a complex organic compound that features a combination of naphthalene, quinoline, and piperidine moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2S)-2-hydroxy-3-(naphthalen-2-yloxy)propyl]-4-(quinolin-3-yl)piperidin-4-ol typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:
Formation of the naphthalen-2-yloxy intermediate: This step involves the reaction of naphthalene with an appropriate reagent to introduce the oxy group.
Synthesis of the quinolin-3-yl intermediate: Quinoline derivatives are synthesized through various methods, including the Skraup synthesis or Friedländer synthesis.
Coupling of intermediates: The naphthalen-2-yloxy and quinolin-3-yl intermediates are coupled under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reaction in continuous flow reactors.
Análisis De Reacciones Químicas
Types of Reactions
1-[(2S)-2-hydroxy-3-(naphthalen-2-yloxy)propyl]-4-(quinolin-3-yl)piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolin-3-yl ketones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Aplicaciones Científicas De Investigación
1-[(2S)-2-hydroxy-3-(naphthalen-2-yloxy)propyl]-4-(quinolin-3-yl)piperidin-4-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-[(2S)-2-hydroxy-3-(naphthalen-2-yloxy)propyl]-4-(quinolin-3-yl)piperidin-4-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
Quinoline derivatives: Compounds like quinine and chloroquine share the quinoline moiety.
Naphthalene derivatives: Compounds such as naphthalene-2-ol and naphthalene-2-sulfonic acid share the naphthalene moiety.
Piperidine derivatives: Compounds like piperidine-4-ol and piperidine-4-carboxylic acid share the piperidine moiety.
Uniqueness
1-[(2S)-2-hydroxy-3-(naphthalen-2-yloxy)propyl]-4-(quinolin-3-yl)piperidin-4-ol is unique due to its combination of three distinct moieties, each contributing to its overall chemical and biological properties
Propiedades
Fórmula molecular |
C27H28N2O3 |
|---|---|
Peso molecular |
428.5 g/mol |
Nombre IUPAC |
1-[(2S)-2-hydroxy-3-naphthalen-2-yloxypropyl]-4-quinolin-3-ylpiperidin-4-ol |
InChI |
InChI=1S/C27H28N2O3/c30-24(19-32-25-10-9-20-5-1-2-6-21(20)16-25)18-29-13-11-27(31,12-14-29)23-15-22-7-3-4-8-26(22)28-17-23/h1-10,15-17,24,30-31H,11-14,18-19H2/t24-/m0/s1 |
Clave InChI |
YCCYAFFAUWLRJV-DEOSSOPVSA-N |
SMILES isomérico |
C1CN(CCC1(C2=CC3=CC=CC=C3N=C2)O)C[C@@H](COC4=CC5=CC=CC=C5C=C4)O |
SMILES canónico |
C1CN(CCC1(C2=CC3=CC=CC=C3N=C2)O)CC(COC4=CC5=CC=CC=C5C=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 3-[(4-bromophenyl)amino]propanoate](/img/structure/B13558713.png)
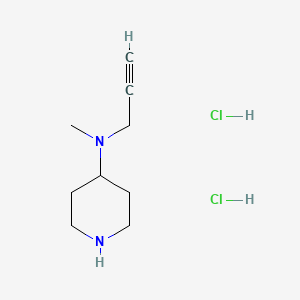

![1-[1-(3-bromophenyl)-1H-1,2,3-triazol-4-yl]methanaminehydrochloride](/img/structure/B13558729.png)
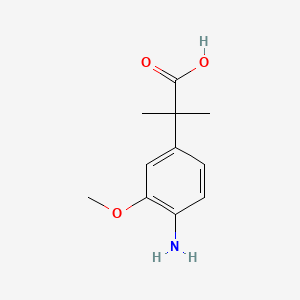


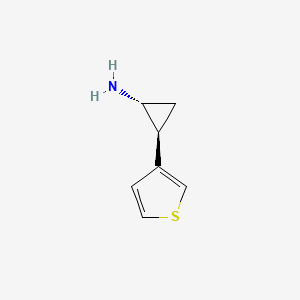
![2-Benzyl-1-oxo-3-phenyl-decahydrocyclohepta[c]pyrrole-3a-carboxylic acid](/img/structure/B13558743.png)

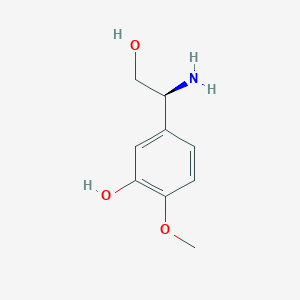

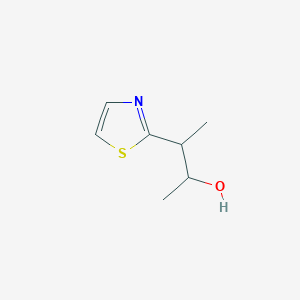
![6-Chloro-4-iodo-1H-pyrazolo[3,4-B]pyridine](/img/structure/B13558775.png)
